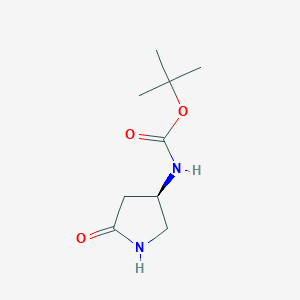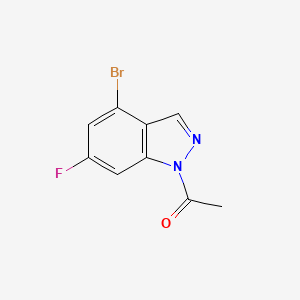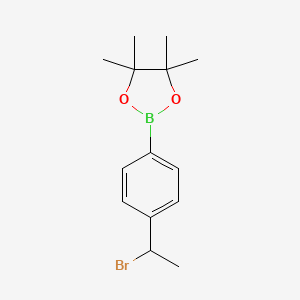
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Its significance in organic chemistry has risen due to its applications in cross-coupling reactions, specifically Suzuki-Miyaura coupling, where it acts as a boron-containing coupling partner. With the presence of both an aryl and an alkyl group, this compound allows for versatile transformations in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
One prevalent method for synthesizing 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 4-(1-Bromoethyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis. The reaction conditions typically involve the use of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide, with heating at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but is scaled up. Continuous flow processes can be employed to enhance efficiency and yield. Catalysts are used in recyclable forms, and high-throughput screening ensures optimal reaction conditions, minimizing waste and maximizing yield.
化学反应分析
Types of Reactions It Undergoes
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several reactions:
Substitution Reactions: : This compound can participate in nucleophilic substitution, replacing the bromo group with a nucleophile.
Cross-Coupling Reactions: : The Suzuki-Miyaura coupling is the primary reaction, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions Used
Substitution Reactions: : Typical reagents include nucleophiles like amines, thiols, or alkoxides, with conditions favoring polar solvents and moderate temperatures.
Cross-Coupling Reactions: : Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide, usually under inert atmospheres and elevated temperatures.
Major Products Formed from These Reactions
Substitution Reactions: : The products include derivatives where the bromo group is replaced by other functional groups like amino, thiol, or alkoxy.
Cross-Coupling Reactions: : The primary products are biaryls or vinylarenes, which are crucial intermediates in organic synthesis.
科学研究应用
Chemistry
This compound is utilized extensively in organic synthesis for the construction of complex molecules. It is pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, compounds derived from this compound can serve as probes for studying biological pathways and as intermediates in the synthesis of biologically active molecules.
Medicine
Its role in drug discovery is significant, particularly in the synthesis of molecules with potential therapeutic effects. It allows for the rapid assembly of diverse libraries of compounds for high-throughput screening.
Industry
In the industrial sector, it finds applications in the synthesis of polymers, advanced materials, and as a reagent in fine chemical production.
作用机制
Mechanism by Which the Compound Exerts Its Effects
In cross-coupling reactions, the boronate group interacts with the palladium catalyst, forming a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the new carbon-carbon bond.
Molecular Targets and Pathways Involved
The primary molecular targets are organic substrates, which undergo transformations mediated by palladium catalysis. The pathways involve oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other boron compounds, such as phenylboronic acid or triisopropylborate, 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the 1-Bromoethyl group. This allows for more selective and versatile transformations in organic synthesis.
List of Similar Compounds
Phenylboronic acid
Triisopropylborate
4-Bromo-1,3,2-dioxaborolane
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This compound stands out for its multifunctionality and its role in advanced organic synthesis Its ability to undergo a variety of reactions and form complex products underpins its broad application spectrum in scientific research and industry
属性
IUPAC Name |
2-[4-(1-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUOUAVGBAZRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
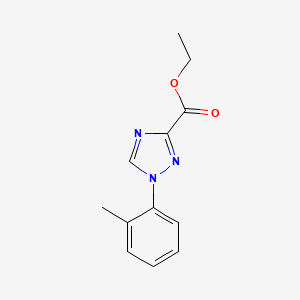
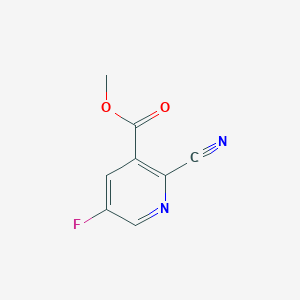
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1528002.png)
![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)
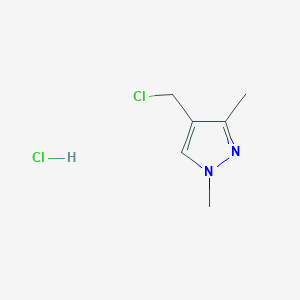
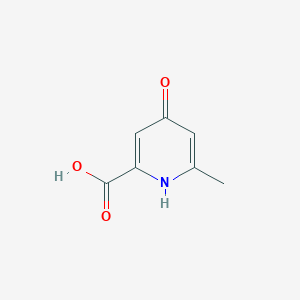
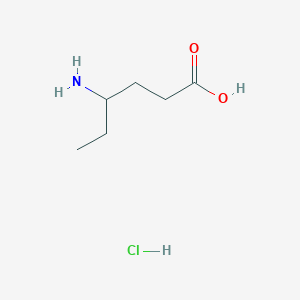
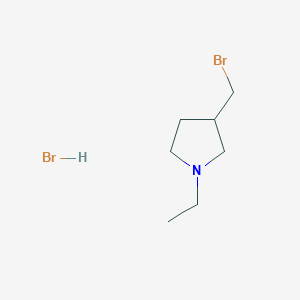

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
